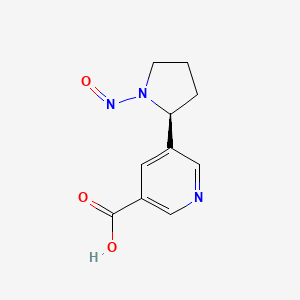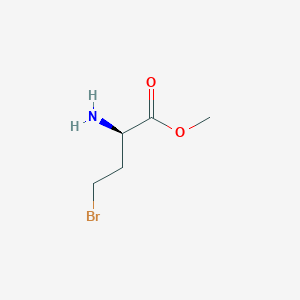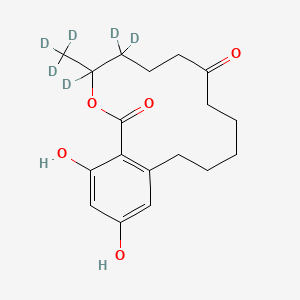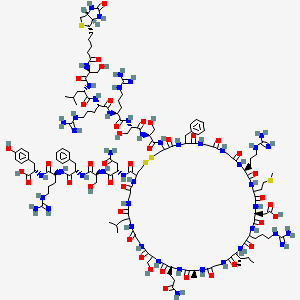
4-bromo-6-(difluoromethoxy)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-6-(difluoromethoxy)-1H-benzimidazole is a heterocyclic compound featuring a benzimidazole core substituted with bromine and difluoromethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-6-(difluoromethoxy)-1H-benzimidazole typically involves the bromination of a suitable benzimidazole precursor followed by the introduction of the difluoromethoxy group. One common method includes:
Bromination: The benzimidazole core is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Introduction of Difluoromethoxy Group: The brominated intermediate is then reacted with a difluoromethoxy reagent, such as difluoromethyl ether, under basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-(difluoromethoxy)-1H-benzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzimidazole core can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts with appropriate ligands and bases.
Major Products:
Substitution: Amino or thio-substituted benzimidazoles.
Oxidation/Reduction: Various oxidized or reduced benzimidazole derivatives.
Coupling: Complex biaryl or heteroaryl compounds.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a scaffold for developing anticancer, anti-inflammatory, and antimicrobial agents.
Material Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and OLEDs.
Biological Research: It is used as a probe to study various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 4-bromo-6-(difluoromethoxy)-1H-benzimidazole depends on its specific application:
Anticancer Activity: It may inhibit key enzymes or signaling pathways involved in cell proliferation and survival.
Antimicrobial Activity: The compound can disrupt bacterial cell wall synthesis or interfere with essential metabolic processes.
Material Science: Its electronic properties facilitate charge transport in organic electronic devices.
Comparison with Similar Compounds
- 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline : Similar in structure but with a quinoline core.
- 4-Bromo-6-(difluoromethoxy)nicotinonitrile : Similar substituents but with a nicotinonitrile core.
- Thiazole Derivatives : Different core structure but similar biological activities.
Uniqueness: 4-Bromo-6-(difluoromethoxy)-1H-benzimidazole stands out due to its unique combination of bromine and difluoromethoxy substituents on the benzimidazole core, which imparts distinct electronic and steric properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C8H5BrF2N2O |
|---|---|
Molecular Weight |
263.04 g/mol |
IUPAC Name |
4-bromo-6-(difluoromethoxy)-1H-benzimidazole |
InChI |
InChI=1S/C8H5BrF2N2O/c9-5-1-4(14-8(10)11)2-6-7(5)13-3-12-6/h1-3,8H,(H,12,13) |
InChI Key |
FWVFEKSIOYPOFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC=N2)Br)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(2-Hydroxy-6-methylphenyl)methyl]-2-(methoxymethyl)-3-methyl-phenol](/img/structure/B15292357.png)
![3-chloro-5-[[[[(1,4-dihydro-6-methoxy-4-oxo-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-1-methyl-1H-Pyrazole-4-carboxylic acid methyl ester](/img/structure/B15292362.png)
![5-Bromo-4-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline](/img/structure/B15292367.png)
![1-[2-Bromo-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone](/img/structure/B15292368.png)


![(2S)-2-[2-[3-(hydroxymethyl)-9H-pyrido[3,4-b]indol-1-yl]ethylamino]-3-phenylpropanoic acid](/img/structure/B15292383.png)




![(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carbohydrazide](/img/structure/B15292420.png)
